molecular formula C31H28Cl2F3N5O B11674222 [5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(diphenylmethyl)piperazin-1-yl]methanone

[5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(diphenylmethyl)piperazin-1-yl]methanone

Cat. No.: B11674222
M. Wt: 614.5 g/mol
InChI Key: FTRAAJXBEKTOQE-UHFFFAOYSA-N
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Description

1-[5-(3,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(DIPHENYLMETHYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(3,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(DIPHENYLMETHYL)PIPERAZINE typically involves multi-step organic reactions. Common synthetic routes may include:

    Step 1: Formation of the pyrazolopyrimidine core through cyclization reactions involving appropriate precursors.

    Step 2: Introduction of the 3,4-dichlorophenyl and trifluoromethyl groups via electrophilic aromatic substitution or other suitable methods.

    Step 3: Coupling of the pyrazolopyrimidine core with diphenylmethylpiperazine using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[5-(3,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(DIPHENYLMETHYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-[5-(3,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(DIPHENYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[5-(3,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(BENZYL)PIPERAZINE
  • 1-[5-(3,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(PHENETHYL)PIPERAZINE

Uniqueness

The uniqueness of 1-[5-(3,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-(DIPHENYLMETHYL)PIPERAZINE lies in its specific substitution pattern and the presence of both dichlorophenyl and trifluoromethyl groups. These structural features may confer unique biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C31H28Cl2F3N5O

Molecular Weight

614.5 g/mol

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone

InChI

InChI=1S/C31H28Cl2F3N5O/c32-23-12-11-22(17-24(23)33)25-18-27(31(34,35)36)41-28(37-25)19-26(38-41)30(42)40-15-13-39(14-16-40)29(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-12,17,19,25,27,29,37H,13-16,18H2

InChI Key

FTRAAJXBEKTOQE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=NN5C(CC(NC5=C4)C6=CC(=C(C=C6)Cl)Cl)C(F)(F)F

Origin of Product

United States

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